Tilozepine

Description

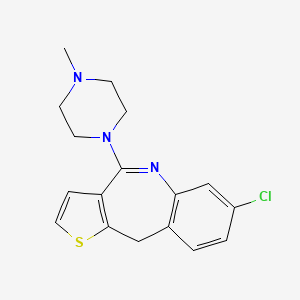

Tilozepine is a thienobenzazepine derivative, a class of compounds that has been of significant interest in medicinal chemistry due to the psychoactive properties exhibited by many of its members. While research into this specific compound appears limited, its structural characteristics place it within a well-studied area of neuropharmacology.

This compound is classified as a tricyclic compound and more specifically as a thienobenzazepine derivative nih.gov. This positions it within the dibenzazepine chemical space, a diverse group of compounds characterized by a core three-ring structure. This family includes well-known antipsychotic drugs such as clozapine (B1669256) and olanzapine (B1677200) wikipedia.org. The defining feature of thienobenzazepines is the fusion of a thiophene ring to the benzodiazepine (B76468) structure.

The chemical formula for this compound is C₁₇H₁₈ClN₃S, and its CAS number is 42239-60-1. Its synonyms include 7-chloro-4-(4-methyl-1-piperazinyl)-10H-thieno[3,2-c] nih.govbenzazepine.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₈ClN₃S |

| Molecular Weight | 331.87 g/mol |

| CAS Number | 42239-60-1 |

Preclinical studies on compounds structurally similar to this compound have explored their potential hypnotic, sedative, antipsychotic, and muscle relaxant properties nih.gov. Research on a series of 10-(4-methyl-1-piperazinyl)-thieno[3,2-b] nih.govnih.govbenzoxazepine and benzothiazepine derivatives, which are structurally related to clozapine and likely include the chemical structure of this compound, has been conducted. In these studies, the neuroleptic activity of these compounds was assessed. The derivative, 7-chloro-10-(4-methyl-1-piperazinyl)-thieno[3,2-b] nih.govnih.govbenzothiazepine, which is structurally analogous to this compound, was found to be non-cataleptogenic at high doses and only weakly antagonized amphetamine- or apomorphine-induced stereotyped behavior in rats. However, at low doses, it did antagonize amphetamine-induced hypermotility in mice. These findings suggest that such compounds might be effective neuroleptics with a reduced propensity to cause extrapyramidal side effects nih.gov.

The ChEMBL database, a repository for bioactive molecules, lists this compound but currently contains no bioactivity data, which may indicate that it has not been extensively studied or that the research has not been publicly disclosed.

Table 2: Preclinical Research Findings for a Structurally Related Compound

| Preclinical Test | Observation | Implication |

|---|---|---|

| Catalepsy Induction (Rats) | Non-cataleptogenic at high doses | Lower risk of extrapyramidal side effects |

| Amphetamine/Apomorphine-induced Stereotypy (Rats) | Weak antagonism | Atypical antipsychotic profile |

Structure

3D Structure

Properties

CAS No. |

42239-60-1 |

|---|---|

Molecular Formula |

C17H18ClN3S |

Molecular Weight |

331.9 g/mol |

IUPAC Name |

7-chloro-4-(4-methylpiperazin-1-yl)-10H-thieno[3,2-c][1]benzazepine |

InChI |

InChI=1S/C17H18ClN3S/c1-20-5-7-21(8-6-20)17-14-4-9-22-16(14)10-12-2-3-13(18)11-15(12)19-17/h2-4,9,11H,5-8,10H2,1H3 |

InChI Key |

SKASXEDXLXEXKN-UHFFFAOYSA-N |

SMILES |

CN1CCN(CC1)C2=NC3=C(CC4=C2C=CS4)C=CC(=C3)Cl |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=C(CC4=C2C=CS4)C=CC(=C3)Cl |

Other CAS No. |

42239-60-1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Tilozepine

Established Synthetic Pathways for Tilozepine Development

The development of this compound and related dibenzoazepines has historically relied on multi-step synthetic sequences, often involving the formation and subsequent functionalization of key intermediates.

Traditional routes to dibenzoazepine derivatives, which constitute the core of this compound, frequently employ multi-step organic synthesis approaches. A prominent method involves Friedel-Crafts reactions, particularly intramolecular cyclizations, to construct the seven-membered azepine ring fused with two aromatic systems. nih.govnih.govwikipedia.orgmims.comfishersci.ca

For instance, the synthesis of 10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine, a dibenzoazepinone ring system, has been achieved through classical Friedel-Crafts ring closures of precursors such as 1-(2-(N-phenyl-N-tosylamino)phenyl)-2-bromoethanone, ethyl 2-(2-(N-phenyl-N-tosylamino)phenyl)acetate, or 2-(2-(N-phenyl-N-tosylamino)phenyl)acetic acid. These reactions typically utilize Lewis acid catalysts like aluminum chloride (AlCl) in solvents such as nitromethane (B149229) (CHNO) or dichloromethane (B109758) (CHCl). nih.govwikipedia.orgfishersci.ca Phosphorous pentoxide (PO) in toluene (B28343) has also proven effective for certain precursors. wikipedia.org

Another modular approach for dibenzoazepine derivatives involves a sequence initiated by a Sonogashira coupling of protected propargylic amines, followed by a cobalt-catalyzed neutral Diels-Alder reaction. Subsequent steps include DDQ oxidation of the dihydroaromatic intermediate, a sodium borohydride (B1222165) reduction, and an acid-induced Friedel-Crafts-type cyclization. nih.govmims.com This sequence allows for the construction of polyfunctionalized polycyclic products from simple starting materials. While effective, existing multi-step syntheses for dibenzodiazepines, such as those for Clozapine (B1669256) and Loxapine, often necessitate harsh conditions, extensive purification after each step, and the use of protecting groups, which can limit functional group compatibility. nih.gov

Optimization of reaction conditions and careful reagent selection are crucial for enhancing the efficiency, yield, and selectivity of this compound synthesis. While specific optimization studies solely on this compound are not extensively detailed in the provided information, the general principles applied to the synthesis of its dibenzoazepine core are highly relevant.

For example, in the context of palladium-catalyzed syntheses of dibenzodiazepines, protocols have been developed to be highly efficient and provide good yields of pure heterocycles, suggesting optimized conditions. nih.gov More specifically, in the ortho benzylation of N-aryl amides, a key step for dibenzoazepine construction, the optimization process involved evaluating various parameters. iiab.mewikipedia.orgwikipedia.org The optimized conditions for this reaction include the use of boron tribromide (BBr) in anhydrous CHCl at 22 °C for the initial step, followed by reaction with benzyl (B1604629) bromide, potassium carbonate (KCO), and palladium acetate (B1210297) (Pd(OAc)) in a methanol/water mixture at 70 °C. iiab.mewikipedia.orgwikipedia.org Such systematic optimization ensures mild conditions, excellent site specificity, and scalability, leading to improved synthetic outcomes. iiab.mewikipedia.orgwikipedia.org

Advanced Catalytic Strategies in the Synthesis of this compound and Analogues

Modern synthetic chemistry has increasingly leveraged advanced catalytic strategies, particularly those involving transition metals, to achieve more concise and efficient syntheses of complex heterocyclic systems like this compound.

Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of various benzodiazepine (B76468) derivatives, including dibenzodiazepines and their structural analogues. nih.govwikipedia.orgmims.commims.com These methods often enable the construction of complex molecular scaffolds in fewer steps and under milder conditions compared to traditional routes. mims.com

A general and highly efficient palladium-catalyzed protocol for dibenzodiazepines involves the cross-coupling of readily accessible precursors with ammonia, followed by a spontaneous intramolecular condensation. nih.govwikipedia.orgmims.com This one-step approach significantly streamlines the synthesis of these heterocycles. nih.gov Furthermore, palladium/norbornene cooperative catalysis, also known as Catellani reactions, represents another advanced strategy for accessing fused tricyclic heterocycles, including dibenzoazepines. mims.commims.com This methodology typically involves an aryl iodide, palladium(0), and norbornene, leading to an ordered sequence of reactions for constructing the desired aromatic products. mims.com

A highly selective protocol for the ortho benzylation of N-aryl amides has been developed, which is instrumental in constructing the dibenzoazepine moiety found in compounds like this compound. iiab.mewikipedia.orgwikipedia.orgwikipedia.orgwikipedia.org This method allows for the synthesis of diarylmethane amides, which serve as crucial precursors. iiab.mewikipedia.orgwikipedia.orgwikipedia.org

The process involves a site-selective boron-directed ortho benzylation of N-aryl amides, offering mild conditions, excellent site specificity, and scalability. iiab.mewikipedia.orgwikipedia.orgwikipedia.org The diarylmethane amine component, a result of this benzylation, is a common structural feature in various pharmaceutically active dibenzoazepine derivatives, such as this compound, Perlapine, and HX640. iiab.mewikipedia.orgwikipedia.org Subsequent to the benzylation, the benzyl group can undergo an acid-catalyzed intramolecular cyclization, leading to the formation of the pharmaceutically relevant dibenzoazepine core in high yields. iiab.mewikipedia.orgwikipedia.org This approach addresses limitations in previous direct C-H activation methodologies. iiab.mewikipedia.orgwikipedia.orgwikipedia.org

Asymmetric cycloaddition reactions offer powerful strategies for the enantioselective construction of azepine ring systems, which are fundamental to the structure of this compound and its analogues. These methodologies allow for the generation of highly functionalized carbo- and heterocycles with defined stereochemistry. fishersci.cafishersci.camims.comcenmed.comfishersci.ca

One example involves a gold(I)-catalyzed asymmetric cyclopropanation/C-C cleavage/Wagner-Meerwein rearrangement of yne-methylenecyclopropanes, leading to the synthesis of azepine-fused cyclobutanes. mims.com Another significant advancement is the palladium-catalyzed asymmetric [4+3] cyclization of trimethylenemethane donors with benzofuran-derived azadienes, which yields chiral benzofuro[3,2-b]azepine frameworks with high yields and excellent stereoselectivities. cenmed.com Furthermore, cycloisomerization/asymmetric formal [4+3] cycloaddition reactions of enyne-amides with isatin-derived enals, facilitated by gold(I)/chiral N-heterocyclic carbene (NHC) relay catalysis, have enabled the facile synthesis of enantioenriched spirofuro[2,3-b]azepine-5,3′-indoline derivatives. fishersci.ca These asymmetric strategies highlight the precision and control achievable in the synthesis of complex azepine architectures.

Compound Names and PubChem CIDs

Palladium-Catalyzed Reaction Architectures

Alkene Bridging C-H Activation in Complex Molecular Synthesis

Alkene bridging C-H activation represents a powerful strategy in complex molecular synthesis, enabling the functionalization of otherwise inert C-H bonds. This methodology is particularly relevant in the context of constructing polycyclic and heterocyclic systems, which include structures found in compounds like this compound thieme-connect.comthieme-connect.comresearchgate.net.

In palladium-catalyzed alkene bridging C-H activation, an alkene acts as a bridging reagent to facilitate the functionalization of a proximal C-H bond thieme-connect.comthieme-connect.com. The general mechanistic pathway involves several key steps:

Oxidative Addition : A low-valent palladium catalyst undergoes oxidative addition with an organic (pseudo)halide or initiates the catalytic cycle through other means.

Coordination and Migratory Insertion : An olefin coordinates to the palladium center, followed by intramolecular migratory insertion of the C-C double bond. This step is often referred to as the "alkene bridging process," creating a temporary bridge that brings a remote C-H bond into close proximity to the metal center thieme-connect.comthieme-connect.com.

Palladium Translocation and C-H Palladation : A crucial 1,4-palladium translocation occurs through a palladacycle intermediate, positioning the palladium catalyst adjacent to the C-H bond targeted for activation thieme-connect.com.

C-H Activation and Reductive Elimination : The C-H bond is activated, often via a concerted metalation-deprotonation (CMD) pathway, which can be the rate- and regioselectivity-determining step pkusz.edu.cn. Subsequent reductive elimination then forms the new C-C bond and regenerates the active catalyst, yielding the desired polycyclic product thieme-connect.compkusz.edu.cn.

A review on palladium-catalyzed bridging C-H activation explicitly mentions this compound, suggesting its relevance or potential application in the synthesis of such complex molecules thieme-connect.com. Prominent examples of this methodology include palladium and norbornene/norbornadiene co-catalyzed functionalization of (hetero)arenes and alkenes, where the strained alkene acts as a "shuttle" to assemble the product scaffold without being incorporated into the final product thieme-connect.com.

Chemo- and Regioselectivity Considerations in this compound Synthesis

Chemo- and regioselectivity are paramount in the synthesis of complex molecules like this compound, ensuring that reactions occur at the desired functional group and specific site within a polyfunctional substrate.

Chemoselectivity refers to the preferential reaction of one functional group over others present in the same molecule nih.govnih.gov. In multi-step syntheses, achieving high chemoselectivity is crucial to avoid unwanted side reactions and maximize the yield of the desired intermediate or final product.

Regioselectivity describes the preference for bond formation or cleavage at a particular position among several possible sites in a molecule nih.govnih.gov. This is particularly important in asymmetric or unsymmetrical substrates where multiple constitutional isomers could potentially form.

In the context of dibenzoazepine synthesis, including pathways relevant to this compound, considerations for selectivity are evident:

The ortho benzylation protocol for N-aryl amides demonstrates "excellent site specificity" chalmers.seacs.orgnih.gov. When applied to dianilides, it exhibits "complete selectivity for the diagonal dibenzylated product" acs.orgnih.gov. This high level of regioselectivity ensures that the benzyl groups are introduced at the intended ortho positions, which is critical for the subsequent cyclization to form the dibenzoazepine ring.

The acid-catalyzed intramolecular cyclization, which forms the seven-membered azepine ring, proceeds with high yield (e.g., 98%) chalmers.seacs.orgnih.gov. Such high yields are indicative of excellent regioselectivity, as the cyclization preferentially forms the desired ring system without significant formation of alternative cyclic products or undesired rearrangements.

Scalability Assessments of this compound Synthetic Protocols

The scalability of synthetic protocols is a critical factor for the practical application and potential industrial production of pharmaceutical compounds like this compound. Scalability refers to the ability to increase the reaction size from laboratory scale to pilot plant or full production scale while maintaining efficiency, yield, purity, and cost-effectiveness.

For the synthesis of dibenzoazepines, including the core structure of this compound, the highly selective ortho benzylation protocol for N-aryl amides has been explicitly highlighted for its "scalability" acs.orgchalmers.senih.govacs.org. This indicates that the method is amenable to larger-scale production, a significant advantage for pharmaceutical manufacturing.

Key aspects contributing to the scalability of this protocol include:

Mild Reaction Conditions : The use of mild conditions (e.g., 22 °C for the first step, 70 °C for the second step) can simplify process control and reduce energy requirements, which are beneficial for large-scale operations chalmers.seacs.orgnih.gov.

High Yields : The reported high yields (e.g., up to 98% for the dibenzoazepine core) minimize waste and maximize product output per batch, directly impacting economic viability at scale chalmers.seacs.orgnih.gov.

The successful application of such protocols to the synthesis of complex molecular scaffolds like dibenzoazepines underscores their potential for industrial implementation.

Molecular Mechanism of Action Studies of Tilozepine

Receptor Binding Affinities and Ligand-Target Interactions

Studies on Tilozepine's receptor binding affinities and ligand-target interactions provide insights into its pharmacological profile.

This compound has been characterized as non-selective for both dopamine (B1211576) D1 and D2 receptors in both in vitro and in vivo studies. mdpi.comdroracle.ai This indicates that this compound does not exhibit a preferential binding affinity for either D1 or D2 receptor subtypes.

Table 1: Dopaminergic Receptor Binding Profile of this compound

| Receptor Subtype | Binding Selectivity (In Vitro/In Vivo) |

| Dopamine D1 | Non-selective |

| Dopamine D2 | Non-selective |

This compound is noted as an H1 receptor antagonist. biorxiv.org However, specific quantitative binding affinity (Ki) values for this compound at the H1 receptor are not explicitly provided in the current search results. Antagonism of H1 receptors is a common characteristic of some psychotropic agents.

This compound is identified as a muscarinic receptor antagonist. caplytahcp.com Nevertheless, detailed quantitative binding data, such as Ki values for this compound's interaction with specific muscarinic receptor subtypes, are not available in the provided information.

This compound has been broadly categorized as a GABA receptor modulator and an ionotropic glutamate (B1630785) receptor modulator. uow.edu.au However, the precise mechanisms of these interactions or specific quantitative data on this compound's effects on GABAergic and glutamatergic systems are not detailed in the current search results.

Investigation of Intracellular Signaling Pathway Modulation

Despite its identified interaction with dopamine D1 and D2 receptors, detailed research findings specifically outlining this compound's modulation of intracellular signaling pathways are not extensively documented in publicly available scientific literature. While other atypical antipsychotics are known to influence various intracellular cascades, such as the cyclic adenosine (B11128) monophosphate (cAMP), AKT/glycogen synthase kinase-3 (GSK-3), and mitogen-activated protein kinase (MAPK) pathways, specific data for this compound in these contexts are limited. capes.gov.brnih.govgoogle.com

Enzymatic Interactions and Potential Inhibition Profiles

Data Tables

Table 1: Key Chemical and Binding Properties of this compound

| Property | Value | Source |

| PubChem CID | 172286 | Current time information in Guadalupe County, US.nih.govresearchgate.net |

| Molecular Formula | C₁₇H₁₈ClN₃S | Current time information in Guadalupe County, US.nih.gov |

| Molecular Weight | 331.862 g/mol | nih.gov |

| IUPAC Name | 7-chloro-4-(4-methylpiperazin-1-yl)-10H-thieno[3,2-c] Current time information in Guadalupe County, US.benzazepine | Current time information in Guadalupe County, US.nih.gov |

| Dopamine D2 Receptor Binding Affinity (Ki) | 17.0 nM | nih.gov |

| Receptor Selectivity | Non-selective for D1 and D2 receptors | nih.govresearchgate.net |

Analytical Methodologies for Tilozepine Research

Chromatographic Techniques for Separation and Quantification in Research Matrices

Chromatographic techniques are essential for separating Tilozepine from complex mixtures and for its subsequent quantification. These methods leverage differences in physicochemical properties to achieve separation.

High-Performance Liquid Chromatography (HPLC) is a widely utilized and robust technique for the separation and quantification of pharmaceutical compounds. It operates on the principle of differential partitioning of analytes between a stationary phase and a mobile phase. For a compound like this compound, which is largely non-polar due to its tricyclic structure, reversed-phase HPLC would be the hallmark mode for quantification researchgate.net. This method typically employs a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or perchloric acid solution) and an organic solvent (e.g., acetonitrile (B52724) or methanol) mdpi.comnih.govnih.gov.

The advantages of HPLC for this compound analysis would include its high resolution, sensitivity, and ability to analyze thermally labile or non-volatile compounds. Given its non-polar nature, this compound would likely elute relatively quickly in reversed-phase chromatography, facilitating timely and efficient analyses researchgate.net. Detection is commonly achieved using ultraviolet (UV) detectors, given that tricyclic compounds typically possess chromophores that absorb in the UV-Vis range. The method's reliability and ease of use make it suitable for various research matrices, including biological samples, where it could be coupled with mass spectrometry for enhanced specificity and sensitivity.

High-Performance Thin Layer Chromatography (HPTLC) is a planar chromatographic technique that offers a rapid and cost-effective approach for the separation and semi-quantitative analysis of compounds. It involves the separation of analytes on a stationary phase coated on a flat plate, followed by visualization and quantification. For this compound, HPTLC could serve as a preliminary screening tool or for quality control purposes, offering advantages in terms of simplicity, speed, and the ability to analyze multiple samples simultaneously.

The separation of this compound on an HPTLC plate would depend on the choice of stationary phase (e.g., silica (B1680970) gel) and a suitable mobile phase system, which would be optimized to achieve distinct separation from potential impurities or co-eluting substances. Detection could involve UV light, as this compound's structure would absorb UV radiation, or derivatization reagents to produce colored spots for visualization. While HPTLC can provide valuable information on the presence and relative purity of this compound, it generally offers lower resolution and sensitivity compared to HPLC.

Gas Chromatography (GC) is a chromatographic technique primarily used for the separation and analysis of volatile and thermally stable compounds. In GC, the sample is vaporized and carried by an inert gas (mobile phase) through a column containing a stationary phase. While this compound is a relatively large organic molecule, its thermal stability would determine its suitability for direct GC analysis. Often, larger or less volatile pharmaceutical compounds may require derivatization to increase their volatility before GC analysis.

GC systems can provide good sensitivity and accuracy at a relatively low running cost researchgate.net. When coupled with mass spectrometry (GC-MS), it allows for the identification of unknown analytes, determination of structural and chemical properties, and studies of analyte breakdown researchgate.net. For this compound, if amenable to vaporization or derivatization, GC could be employed for purity profiling or the detection of volatile impurities.

Spectroscopic Techniques for Structural Characterization and Quantitative Analysis

Spectroscopic techniques provide information about the interaction of electromagnetic radiation with matter, offering insights into the structure and concentration of a compound.

Ultraviolet-Visible (UV-Vis) Spectrophotometry is a fundamental analytical technique that measures the absorption of UV or visible light by a substance. This compound, being a tricyclic compound with conjugated double bonds and heterocyclic rings, possesses chromophores that would absorb light in the UV region, making it suitable for UV-Vis spectrophotometric analysis ontosight.ai. This technique is widely used for the quantitative determination of active pharmaceutical ingredients (APIs) and for detecting impurities, offering a quick, affordable, and accurate method nih.gov.

For this compound, a UV-Vis method would involve dissolving the compound in a suitable solvent and measuring its absorbance at its maximum wavelength (λmax). The concentration of this compound could then be determined using Beer-Lambert's law, based on a previously established calibration curve. UV-Vis spectrophotometry is valuable for quality control during manufacturing and for various types of stability testing, providing information on the compound's integrity and concentration nih.gov.

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing highly specific information about the molecular weight and structural fragments of a compound. Tandem Mass Spectrometry (MS/MS), particularly when coupled with liquid chromatography (LC-MS/MS), is considered a gold standard for the sensitive and specific quantification of drugs and their metabolites in complex matrices.

For this compound, LC-MS/MS would be highly effective. The liquid chromatography component would separate this compound from its matrix components and potential metabolites, while the mass spectrometer would provide highly specific detection and quantification. Electrospray ionization (ESI) in positive mode is commonly used for basic nitrogen-containing compounds like this compound, producing protonated molecular ions ([M+H]+). Multiple Reaction Monitoring (MRM) mode in LC-MS/MS would provide excellent sensitivity and selectivity by monitoring specific precursor-to-product ion transitions unique to this compound. This technique is invaluable for research requiring high sensitivity, such as pharmacokinetic studies or analysis in biological samples, where very low concentrations may need to be detected.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and confirmation of organic compounds like this compound. This technique provides detailed information about the connectivity and spatial arrangement of atoms within a molecule. For this compound, ¹H NMR spectroscopy would be employed to identify and quantify different types of hydrogen atoms, providing insights into the molecular backbone and functional groups. The chemical shifts, splitting patterns, and integration values obtained from a ¹H NMR spectrum are crucial for confirming the proposed structure of this compound and detecting any structural impurities. google.comgoogle.comgoogleapis.com

Morphologically-Directed Raman Spectroscopy (MDRS) for Microstructural Analysis

Morphologically-Directed Raman Spectroscopy (MDRS) is a powerful technique that integrates automated particle imaging with Raman microspectroscopy, enabling the simultaneous chemical and morphological characterization of individual components within a multi-component sample malvernpanalytical.comspectroscopyonline.com. For this compound, particularly if it is part of a solid dosage formulation or a mixture, MDRS offers a unique advantage in understanding its microstructural properties and distribution.

The initial stage of MDRS involves automated image analysis, which determines the size and shape parameters of individual this compound particles, along with their precise location malvernpanalytical.com. Subsequently, Raman spectroscopy is directed to specific particles of interest, allowing for their chemical identification malvernpanalytical.com. This capability is critical for:

Confirming the particle size and shape of this compound as an active pharmaceutical ingredient (API) within a formulation. malvernpanalytical.commdpi.com

Assessing the state of particle aggregation and the distribution of this compound within a complex mixture, which can impact drug delivery and performance. malvernpanalytical.comnanopharm.co.ukresearchgate.net

Detecting subtle microstructural differences between different batches or formulations containing this compound, which might not be apparent through other methods. nanopharm.co.uk

MDRS can provide high-resolution images and chemical fingerprints of this compound particles, aiding in understanding how material properties and processing conditions influence its characteristics in a formulated product. nanopharm.co.uknih.gov

Electroanalytical Methods for Compound Detection

Electroanalytical methods, which measure the electrical properties of an analyte in solution, offer sensitive, rapid, and cost-effective approaches for the detection and quantification of pharmaceutical compounds mdpi.comjournalspub.comsolubilityofthings.com. For this compound, if it possesses electroactive functional groups (i.e., groups that can undergo oxidation or reduction), these techniques could be highly valuable.

Key electroanalytical techniques applicable to pharmaceutical analysis include voltammetry (e.g., cyclic voltammetry (CV), square wave voltammetry (SWV), and differential pulse voltammetry (DPV)), potentiometry, and amperometry mdpi.comjournalspub.com. These methods involve applying a controlled potential to an electrode immersed in a solution containing the analyte and measuring the resulting current, or vice versa journalspub.com.

Advantages of using electroanalytical methods for this compound detection, assuming it is electroactive, include:

High Sensitivity: Enabling the detection of trace levels of this compound, potentially in nanomolar or even picomolar ranges. mdpi.comsolubilityofthings.com

Real-Time Analysis: Providing continuous monitoring capabilities, which could be beneficial for process analytical technology (PAT) applications during this compound manufacturing or stability studies. solubilityofthings.com

Selectivity: Through careful selection of electrode materials and electrochemical parameters, it is possible to achieve good selectivity for this compound even in complex matrices. mdpi.comjournalspub.com

These methods can be used to assess the electrochemical behavior of this compound, monitor its stability through oxidation-reduction reactions, and detect potential impurities or degradation products that are electroactive. mdpi.com

Validation Parameters for Research Analytical Methods

Validation of analytical methods is a critical process in pharmaceutical research, providing documented evidence that a method is suitable for its intended purpose particle.dkqualifyze.comjespublication.com. For the analysis of this compound, method validation ensures that the results obtained are accurate, precise, and reliable, which is fundamental for quality control, drug development, and regulatory compliance particle.dkjespublication.comiosrphr.org. The validation process typically involves assessing several key performance parameters.

Linearity refers to the ability of an analytical procedure to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range particle.dkjespublication.comeuropa.eu. For this compound, demonstrating linearity involves analyzing a series of samples with known concentrations across the expected working range of the method. europa.euresearchgate.net

Dynamic Range is the interval between the upper and lower concentrations (including these concentrations) of this compound in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity jespublication.comeuropa.eueuropa.eu. This is typically established by constructing a calibration curve, where the instrument response is plotted against the this compound concentration. The data is then evaluated using appropriate statistical methods, such as linear regression analysis, to determine the correlation coefficient (r or R²) and ensure the linearity of the response europa.euresearchgate.net. For an assay of an active substance like this compound, the specified range is normally from 80% to 120% of the test concentration europa.euscielo.br.

Table 1: Example Linearity and Dynamic Range Data for this compound Analysis (Conceptual)

| Concentration (% of Target) | This compound Concentration (µg/mL) | Instrument Response (Arbitrary Units) |

| 80 | 80 | 78.5 |

| 90 | 90 | 89.2 |

| 100 | 100 | 100.0 |

| 110 | 110 | 110.8 |

| 120 | 120 | 121.5 |

| Correlation Coefficient (R²) | > 0.999 |

Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample of this compound under prescribed conditions europa.euwjarr.comelementlabsolutions.com. Precision is typically assessed at three levels:

Repeatability (Intra-assay precision): Measures precision under the same operating conditions over a short interval of time, e.g., analysis of replicates by the same analyst using the same equipment and method iosrphr.orgwjarr.com.

Intermediate Precision: Expresses within-laboratory variations, considering different days, different analysts, or different equipment iosrphr.orgwjarr.com.

Reproducibility: Measures precision between laboratories, often applied to standardization of methods for pharmacopoeias iosrphr.orgwjarr.com.

For this compound, precision would be investigated using homogeneous samples, with at least nine determinations over a minimum of three concentration levels covering the specified range, or a minimum of six determinations at 100% of the test concentration iosrphr.orgeuropa.eu. The results are often expressed as relative standard deviation (RSD) or coefficient of variation (CV), with acceptance criteria typically not exceeding 15% for CV, except for the lower limit of quantification (LLOQ) wjarr.com.

Accuracy expresses the closeness of agreement between the value accepted as a true value (or an accepted reference value) and the value found by the analytical procedure for this compound europa.euwjarr.comelementlabsolutions.com. Accuracy is sometimes referred to as trueness europa.eu.

Accuracy for this compound analysis is typically assessed using a minimum of nine determinations over at least three concentration levels covering the specified range (e.g., 3 concentrations/3 replicates each of the total analytical procedure) europa.eu. This can be done by:

Recovery studies: Analyzing samples (e.g., placebo or matrix) spiked with known amounts of this compound. The accuracy is reported as percent recovery. researchgate.neteuropa.eu

Comparison to a reference method: Comparing the results obtained for this compound using the method under validation with those obtained from another well-characterized, accurate method. globalresearchonline.net

The mean value for accuracy should typically be within 15% of the supposed value, except at the LLOQ, where it should not deviate by more than 20% wjarr.com.

Table 2: Example Precision and Accuracy Data for this compound Analysis (Conceptual)

| Parameter | Level (this compound Conc.) | Replicates (n) | Mean Result (µg/mL) | Standard Deviation (SD) | % RSD / % CV | % Recovery |

| Precision | Low (e.g., 80 µg/mL) | 6 | 79.8 | 1.2 | 1.5 | N/A |

| (Repeatability) | Mid (e.g., 100 µg/mL) | 6 | 100.3 | 1.0 | 1.0 | N/A |

| High (e.g., 120 µg/mL) | 6 | 119.5 | 1.5 | 1.3 | N/A | |

| Accuracy | Low (e.g., 80 µg/mL) | 3 | 79.5 | N/A | N/A | 99.4 |

| Mid (e.g., 100 µg/mL) | 3 | 100.1 | N/A | N/A | 100.1 | |

| High (e.g., 120 µg/mL) | 3 | 119.8 | N/A | N/A | 99.8 |

Selectivity and Specificity are crucial parameters, often used interchangeably, though with subtle distinctions globalresearchonline.netajpaonline.comlew.ro. Specificity is the ability of an analytical procedure to unequivocally assess the analyte (this compound) in the presence of components that may be expected to be present, such as impurities, degradation products, related substances, or matrix components (e.g., excipients in a formulated product) europa.euwjarr.comglobalresearchonline.net. A method that exclusively detects a single analyte is considered specific, while a method that detects multiple chemical entities, some of which may or may not be distinct, is referred to as selective globalresearchonline.net. In practice, very few analytical methods respond to only one analyte, making the term selectivity often more appropriate ajpaonline.com.

For this compound, demonstrating selectivity/specificity involves:

Analysis of placebo or matrix blanks: To ensure no interference from the sample matrix. elementlabsolutions.com

Analysis of spiked samples: Spiking this compound drug substance or product with appropriate levels of impurities and degradation products, and then determining this compound with appropriate accuracy and precision globalresearchonline.net. This demonstrates that the method results for this compound are unaffected by the presence of these other components. globalresearchonline.net

Orthogonal procedure comparison: If impurities or related substances are not available, specificity can be verified by demonstrating that the measured result of this compound is comparable to the measured result of a second, well-characterized analytical procedure that ideally applies a different measurement principle. europa.euglobalresearchonline.net

For separation techniques (e.g., chromatography), specificity is demonstrated by achieving suitable resolution between this compound and any potential interfering peaks europa.eu.

The demonstration of selectivity/specificity is paramount, especially for quantitative tests of impurities and assays of this compound, to ensure the identity and accurate quantification of this compound without interference from other compounds europa.euglobalresearchonline.net.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) represents the lowest concentration of an analyte that can be reliably detected, though not necessarily quantified, under specified experimental conditions. The Limit of Quantitation (LOQ), conversely, is the lowest concentration of an analyte that can be quantified with acceptable precision and accuracy. For this compound, specific values for LOD and LOQ derived from dedicated analytical studies were not identified in the search results. Typically, these parameters are crucial for validating analytical methods in pharmaceutical analysis, forensic toxicology, and pharmacokinetic studies, ensuring the method's sensitivity is appropriate for the intended application. The determination of LOD and LOQ often involves analyzing a series of samples with decreasing concentrations of the analyte and applying statistical methods, such as those based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

Sample Preparation Techniques for Diverse Research Sample Types

Effective sample preparation is a critical step in any analytical workflow, aiming to isolate the analyte of interest from complex matrices, remove interfering substances, and concentrate the analyte to enhance detection. For this compound, specific detailed protocols for sample preparation across diverse research sample types (e.g., biological fluids, tissues, pharmaceutical formulations, environmental samples) were not found in the search results.

General sample preparation techniques commonly employed for similar compounds in analytical chemistry include:

Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. It is often used to extract analytes from biological matrices like plasma or urine.

Solid-Phase Extraction (SPE): SPE is a chromatographic technique that uses a solid stationary phase to selectively adsorb analytes from a liquid sample, followed by elution with a suitable solvent. SPE offers advantages such as higher selectivity, reduced solvent consumption, and automation potential compared to LLE. Various sorbent chemistries (e.g., C18, ion-exchange, mixed-mode) are available to optimize extraction based on the analyte's physicochemical properties.

Protein Precipitation (PP): For biological samples like plasma or serum, protein precipitation is a rapid and straightforward method to remove proteins that can interfere with downstream analytical techniques, particularly mass spectrometry. This is typically achieved by adding organic solvents (e.g., acetonitrile, methanol) or acids to the sample.

Dilute-and-Shoot: In some highly sensitive analytical methods, particularly those coupled with mass spectrometry, simple dilution of the sample may suffice as a minimal sample preparation step, especially when matrix effects are negligible or can be compensated for by internal standards.

The choice of sample preparation technique for this compound would depend on the sample matrix, the concentration of this compound, and the sensitivity and selectivity requirements of the chosen analytical instrument.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for determining Tilozepine’s mechanism of action in preclinical models?

- Methodological Answer : Begin with in vitro receptor-binding assays (e.g., radioligand displacement studies) to identify primary molecular targets . Validate findings using in vivo behavioral models (e.g., rodent anxiety/depression paradigms) with dose-response curves. Ensure assays are standardized with positive/negative controls to isolate this compound-specific effects. Use statistical methods like ANOVA to compare group differences .

- Example Table :

| Assay Type | Target Receptor | IC₅₀ (nM) | Model System | Reference Control |

|---|---|---|---|---|

| Radioligand | 5-HT₁A | 12.3 ± 1.2 | Rat Cortex | Buspirone (IC₅₀: 15.8 nM) |

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Methodological Answer : Follow protocols from peer-reviewed syntheses (e.g., multi-step organic reactions with chiral catalysts) and document critical parameters: reaction temperature, solvent purity, and catalyst loading . Use spectroscopic validation (NMR, HPLC-MS) for intermediate and final compounds. Share raw data in supplementary materials to enable replication .

Q. What are the best practices for designing a dose-escalation study for this compound’s toxicity profile?

- Methodological Answer : Use OECD Guidelines 423 (acute oral toxicity) with staggered dosing in rodents. Monitor hematological, hepatic, and renal biomarkers post-administration. Apply the Thompson’s Sequential Method to determine LD₅₀ . Include a negative control cohort and blinded histopathological analysis to reduce bias .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound’s pharmacokinetic data across species?

- Methodological Answer : Perform comparative interspecies metabolic profiling (e.g., liver microsome assays) to identify species-specific cytochrome P450 interactions . Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate human dosing. Validate with allometric scaling and in silico ADME simulations .

- Example Table :

| Species | Plasma Half-Life (h) | Bioavailability (%) | Major Metabolite |

|---|---|---|---|

| Mouse | 2.1 ± 0.3 | 45 | TZP-glucuronide |

| Rat | 3.8 ± 0.5 | 32 | TZP-sulfate |

Q. What strategies are effective for analyzing conflicting efficacy data in this compound’s antidepressant trials?

- Methodological Answer : Conduct a meta-analysis of randomized controlled trials (RCTs) using PRISMA guidelines. Stratify results by patient subgroups (e.g., age, comorbidities) and adjust for covariates like baseline severity scores . Apply mixed-effects models to account for heterogeneity and publication bias .

Q. How can structural elucidation of this compound’s polymorphs improve formulation stability?

- Methodological Answer : Use X-ray crystallography and differential scanning calorimetry (DSC) to characterize polymorphic forms. Correlate stability with lattice energy calculations (DFT). Optimize formulations using excipient compatibility studies (e.g., Avicel, lactose) under accelerated storage conditions (40°C/75% RH) .

Methodological Considerations

- Data Triangulation : Combine in vitro, in vivo, and computational data to validate hypotheses .

- Ethical Compliance : For human studies, align protocols with Declaration of Helsinki and obtain IRB approval .

- Literature Gaps : Systematically review PubMed/Scopus for understudied areas (e.g., long-term neurocognitive effects) using Boolean search terms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.